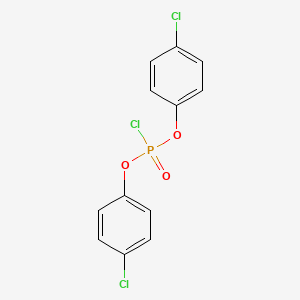
Bis(4-chlorophenyl) phosphorochloridate
Vue d'ensemble
Description
Bis(4-chlorophenyl) phosphorochloridate is an organophosphorus compound with the molecular formula C12H8Cl3O3P . It is also known as Phosphorochloridic acid, bis(4-chlorophenyl) ester, and 1-chloro-4-[chloro-(4-chlorophenoxy)phosphoryl]oxybenzene .
Chemical Reactions Analysis
The solvolysis of this compound has been studied in various solvents . The results show that these solvolyses have no evidence for mechanistic changes over the solvent range ethanol to water .Applications De Recherche Scientifique
Solvolysis Studies
Bis(4-chlorophenyl) phosphorochloridate has been investigated for its solvolytic displacement reactions. Research by Kevill, Park, and Koh (2011) demonstrated that specific rates of solvolysis for this compound were analyzed using the extended Grunwald–Winstein equation, indicating significant sensitivities towards changes in solvent nucleophilicity and supporting a bimolecular process. This study aids in understanding the solvolytic behavior of phosphorochloridates in different solvent environments (Kevill, Park, & Koh, 2011).
Internucleotide Bond Formation in Oligonucleotide Synthesis
This compound has been found useful in the field of oligonucleotide synthesis. Matsuzaki et al. (1984, 1986) have explored its efficacy as a condensing reagent for rapid internucleotidic phosphotriester bond formation. These studies revealed that bis(2,4,6-trihalophenyl) phosphorochloridates, including this compound, facilitate the synthesis of oligonucleotides, which is crucial in genetic research and biotechnology (Matsuzaki et al., 1984); (Matsuzaki et al., 1986).
Applications in Catalysis
The compound has also been noted in catalytic applications. Sousa et al. (2013) reported the use of this compound in the efficient oxidation of alcohols using oxo-rhenium complexes. This study highlights its potential as a catalyst in organic synthesis processes, particularly for the selective oxidation of primary and secondary alcohols (Sousa et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
1-chloro-4-[chloro-(4-chlorophenoxy)phosphoryl]oxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3O3P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGATFZDMDTJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402412 | |
| Record name | BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15074-53-0 | |
| Record name | BIS(4-CHLOROPHENYL) PHOSPHOROCHLORIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)
![7-Chlorofuro[2,3-d]pyridazine](/img/structure/B3366839.png)











